molecular formula C8H12N2O B146744 2-((Dimethylamino)methyl)pyridin-3-ol CAS No. 2168-13-0

2-((Dimethylamino)methyl)pyridin-3-ol

Cat. No. B146744
CAS RN: 2168-13-0
M. Wt: 152.19 g/mol
InChI Key: NUMYETXZBQVFDX-UHFFFAOYSA-N
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Patent
US08273761B2

Procedure details

To a solution of 2-[(dimethylamino)methyl]pyridin-3-ol (207 g, 1.37 mol) in acetone (2000 mL) was added dropwise iodomethane (778 g, 5.48 mol) under ice-cooling, and the mixture was stirred at room temperature for 3 hr. The resulting crystals were collected by filtration to give the title compound (369 g, yield 92%).
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
778 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1)[CH3:3].[I:12][CH3:13]>CC(C)=O>[I-:12].[OH:11][C:10]1[C:5]([CH2:4][N+:2]([CH3:13])([CH3:1])[CH3:3])=[N:6][CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
207 g
Type
reactant
Smiles
CN(C)CC1=NC=CC=C1O
Name
Quantity
778 g
Type
reactant
Smiles
IC
Name
Quantity
2000 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[I-].OC=1C(=NC=CC1)C[N+](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 369 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.